molecular formula C19H16Cl2N2O2S3 B295229 3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B295229
M. Wt: 471.4 g/mol
InChI Key: YBMCIRKJPALZPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that belongs to the family of benzothieno pyrimidinones. It has gained significant attention in the scientific community due to its potential therapeutic applications, especially in the field of cancer research.

Mechanism of Action

The mechanism of action of 3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme for the synthesis of DNA, and its inhibition leads to the inhibition of cancer cell growth. The compound also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. It also has antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its potent anticancer activity and its ability to induce apoptosis in cancer cells. However, the compound has limitations, including its low solubility in water and its potential toxicity.

Future Directions

For the research on 3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one include exploring its potential as a therapeutic agent in other types of cancer and other diseases. Further studies are needed to elucidate the mechanism of action of the compound and to optimize its pharmacological properties. The development of more potent and selective analogs of the compound is also an area of future research.

Synthesis Methods

The synthesis of 3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves a multistep process. The starting material is 2,5-dichlorothiophene-3-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-mercaptoethylamine to give the thiol derivative. The thiol derivative is then reacted with 2-oxoethyl-2-(2,5-dichlorothiophen-3-yl) acetate to give the intermediate compound. Finally, the intermediate is reacted with allylamine to give the desired product.

Scientific Research Applications

3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has shown promising results in inhibiting the growth of cancer cells, especially in breast cancer, lung cancer, and leukemia. The compound has also been studied for its anti-inflammatory and antioxidant properties.

Properties

Molecular Formula

C19H16Cl2N2O2S3

Molecular Weight

471.4 g/mol

IUPAC Name

2-[2-(2,5-dichlorothiophen-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H16Cl2N2O2S3/c1-2-7-23-18(25)15-10-5-3-4-6-13(10)27-17(15)22-19(23)26-9-12(24)11-8-14(20)28-16(11)21/h2,8H,1,3-7,9H2

InChI Key

YBMCIRKJPALZPP-UHFFFAOYSA-N

SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=C(SC(=C3)Cl)Cl)SC4=C2CCCC4

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=C(SC(=C3)Cl)Cl)SC4=C2CCCC4

Origin of Product

United States

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